Ethyl 2-(4-chlorophenyl)-alpha-methyl-5-benzoxazoleacetate
Description
Ethyl 2-(4-chlorophenyl)-alpha-methyl-5-benzoxazoleacetate is a benzoxazole-derived compound characterized by a 4-chlorophenyl substituent, an alpha-methyl group, and an ethyl ester moiety. Its IUPAC name, beta-D-glucopyranuronic acid conjugate (CAS 112924-39-7), suggests it may function as a metabolite or prodrug of anti-inflammatory agents like Benoxaprofen, a nonsteroidal anti-inflammatory drug (NSAID) .
Properties
IUPAC Name |
ethyl 2-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO3/c1-3-22-18(21)11(2)13-6-9-16-15(10-13)20-17(23-16)12-4-7-14(19)8-5-12/h4-11H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUAYIAAIKPJCDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00965509 | |
| Record name | Ethyl 2-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00965509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.8 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51234-41-4 | |
| Record name | 5-Benzoxazoleacetic acid, 2-(4-chlorophenyl)-alpha-methyl-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051234414 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 2-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00965509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Benoxaprofen Ethyl Ester can be synthesized through the esterification of Benoxaprofen with ethanol in the presence of a catalyst . The general reaction involves the conversion of carboxylic acids to esters using alcohols and acid catalysts. Industrial production methods typically involve the use of Fischer esterification, where Benoxaprofen is reacted with ethanol under acidic conditions to form Benoxaprofen Ethyl Ester .
Chemical Reactions Analysis
Benoxaprofen Ethyl Ester undergoes several types of chemical reactions, including:
Oxidation and Reduction:
Substitution: Ester compounds can undergo nucleophilic acyl substitution reactions, where the ester group is replaced by another nucleophile.
Common reagents and conditions used in these reactions include strong acids or bases for hydrolysis, oxidizing agents for oxidation, and reducing agents for reduction . The major products formed from these reactions are Benoxaprofen and ethanol in the case of hydrolysis .
Scientific Research Applications
Benoxaprofen Ethyl Ester is used in various scientific research applications, including:
Pharmaceutical Testing: It serves as a reference standard for impurity analysis in the development and quality control of pharmaceutical products.
Analytical Chemistry: It is used in method validation and stability testing to ensure the accuracy and reliability of analytical methods.
Biomedical Research: While specific biomedical applications are limited, Benoxaprofen Ethyl Ester can be used in studies related to the pharmacokinetics and metabolism of Benoxaprofen.
Mechanism of Action
Comparison with Similar Compounds
Imidazole-Based Derivative: Ethyl 2-[5-(4-Chlorophenyl)-2-Methyl-1H-Imidazole-4-yl] Acetate
- Structure : Replaces benzoxazole with an imidazole ring.
- Activity: Exhibits strong inhibition of nuclear sirtuins (SIRT1/2) in non-small cell lung cancer (NSCLC) cells, with superior docking scores (Glide Score: -9.2, Glide Energy: -50.3 kcal/mol) compared to benzoxazole derivatives .
- Significance : The imidazole ring enhances interactions with sirtuin catalytic sites, likely due to nitrogen lone-pair electrons facilitating hydrogen bonding.
Triazole-Integrated Benzoxazole Derivatives (Compounds 29 and 30)
- Structure : Benzoxazole core linked to a triazole ring via a phenyl group.
- Synthesis : Prepared via click chemistry (azide-alkyne cycloaddition) in DMF/triethylamine, yielding esters or ketones at the triazole position .
- Activity : Biological evaluation (unpublished in provided evidence) likely targets antimicrobial or anticancer pathways, given the prevalence of triazoles in such agents.
Functional Group Modifications: Ester vs. Glucuronide
- Ethyl Ester (Target Compound) : Enhances membrane permeability, acting as a prodrug. The ester group is hydrolyzed in vivo to release the active carboxylic acid.
- Glucuronide Conjugate : Polar metabolite formed via hepatic glucuronidation, facilitating renal excretion. Reduced bioavailability but critical for detoxification.
Pharmacokinetic and Pharmacodynamic Insights
- Imidazole Derivative : High sirtuin inhibition correlates with prolonged intracellular retention and epigenetic modulation in NSCLC .
- Triazole-Benzoxazole Hybrids : Structural complexity may improve target selectivity but could increase synthesis difficulty .
- Target Compound: As a putative Benoxaprofen prodrug, its ethyl ester likely delays metabolic clearance compared to the glucuronide, extending half-life .
Biological Activity
Ethyl 2-(4-chlorophenyl)-alpha-methyl-5-benzoxazoleacetate, also referred to as MCBA, is a compound that has garnered attention for its potential therapeutic applications, particularly in the treatment of psoriasis. This article provides a comprehensive overview of its biological activity, focusing on its efficacy as an anti-psoriatic agent based on recent studies.
Synthesis and Characterization
The synthesis of MCBA involves the oxidative coupling of 4-chlorobenzaldehyde with ortho-aminophenol in the presence of lead tetraacetate. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry confirm the structure and purity of the synthesized compound. The molecular weight of MCBA is reported to be 302 g/mol, with significant spectral peaks indicating successful synthesis .
MCBA exhibits its biological effects primarily through modulation of inflammatory pathways involved in psoriasis. In an imiquimod (IMQ)-induced psoriatic mouse model, both topical and oral administration of MCBA resulted in a marked reduction in key indicators of psoriasis, including erythema intensity, skin thickness, and desquamation. The Psoriasis Area Severity Index (PASI) scores demonstrated significant improvement in treated groups compared to controls .
Case Study Overview
A pivotal study evaluated the anti-psoriatic effects of MCBA against IMQ-induced psoriasis in mice. The study was structured as follows:
| Group Number | Group Type | Description |
|---|---|---|
| Group I | Negative control | No treatment administered. |
| Group II | Model control | Daily application of 5% IMQ cream on shaved dorsal skin. |
| Group III | Positive control | IMQ cream plus topical application of Clobetasol (0.05%). |
| Group IV | Topical MCBA | IMQ cream plus topical application of 1% MCBA. |
| Group V | Topical CBA | IMQ cream plus topical application of 1% CBA. |
| Group VI | Oral MCBA | IMQ cream plus oral administration of MCBA (120 mg/kg). |
| Group VII | Oral CBA | IMQ cream plus oral administration of CBA (120 mg/kg). |
The results indicated that both oral and topical formulations of MCBA significantly reduced PASI scores compared to the model control group, with oral administration showing superior efficacy .
Histopathological Findings
Histological examinations revealed that skin tissues from mice treated with MCBA exhibited reduced signs of psoriatic alterations such as hyperkeratosis and inflammation. Specifically, oral MCBA treatment resulted in fewer inflammatory cells and less severe epidermal thickening compared to untreated controls .
Comparative Analysis with Other Treatments
In comparison to Clobetasol propionate, a well-known anti-psoriatic drug, MCBA demonstrated comparable efficacy in reducing PASI scores and improving histological parameters. This suggests that MCBA could be a viable alternative or adjunct therapy for psoriasis management .
Q & A
Q. What are the established synthetic routes for Ethyl 2-(4-chlorophenyl)-alpha-methyl-5-benzoxazoleacetate, and what reaction conditions optimize yield?
The compound is synthesized via a multi-step condensation reaction. A representative method involves dissolving methyl 2-(3-amino-4-hydroxyphenyl)acetate in absolute ethanol, followed by the addition of 4-chlorobenzaldehyde. The mixture is refluxed under acidic conditions to cyclize the benzoxazole ring. Key parameters include maintaining anhydrous conditions and precise stoichiometric ratios to minimize side products. Yields are typically improved by using catalytic amounts of p-toluenesulfonic acid and controlled heating (80–90°C) . Alternative routes employ azide-alkyne cycloaddition for functionalized derivatives, requiring triethylamine as a base and DMF as a solvent .
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
- NMR : H and C NMR are critical for confirming substituent positions, particularly distinguishing the 4-chlorophenyl and benzoxazole protons.
- Mass Spectrometry : High-resolution ESI-MS validates molecular mass and fragmentation patterns.
- X-ray Crystallography : Single-crystal diffraction (e.g., using SHELXL software) resolves stereochemistry and bond angles, as demonstrated in structurally analogous benzoxazole derivatives .
- HPLC : Reverse-phase chromatography with C18 columns and UV detection (λ = 254 nm) ensures purity (>98%) .
Q. What preliminary biological activities have been reported for this compound?
In vitro studies highlight its potential as a cytotoxic agent, with IC values of 250 µM in NSCLC cell lines (A549 and NCI-H460) via MTT assays. Anti-psoriatic activity is also noted, linked to inhibition of keratinocyte hyperproliferation in murine models .
Advanced Research Questions
Q. How do structural modifications to the benzoxazole core influence hypolipidemic and cytotoxic activities?
Structure-activity relationship (SAR) studies on analogous compounds reveal:
- Chlorophenyl substitution : Enhances lipid-lowering effects by 23–35% in hyperlipidemic rats compared to unsubstituted derivatives .
- Ester vs. carboxylic acid forms : Ethyl esters improve bioavailability over free acids due to enhanced membrane permeability .
- Alpha-methyl group : Critical for metabolic stability, reducing hepatic clearance by 40% in preclinical models .
Q. What crystallographic techniques and software are recommended for resolving this compound’s solid-state structure?
- SHELX Suite : SHELXL is widely used for refining small-molecule structures. Key steps include data integration (HKL-2000), absorption correction (SADABS), and iterative refinement of thermal parameters .
- Data Collection : High-resolution (<1.0 Å) synchrotron data minimizes errors in electron density maps for chlorophenyl and benzoxazole moieties .
Q. How can contradictions in biological data (e.g., varying IC values across studies) be systematically addressed?
- Assay Validation : Use orthogonal methods (e.g., ATP-based viability assays alongside MTT) to confirm cytotoxicity .
- Metabolic Stability Testing : Incubate compounds with liver microsomes to identify metabolite interference.
- Structural Verification : Re-characterize batches via XRD to rule out polymorphic variations affecting activity .
Q. What in silico strategies predict this compound’s interactions with therapeutic targets like sirtuins or histone deacetylases?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
